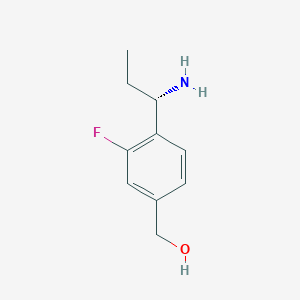
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol is a chiral compound with a specific stereochemistry It is characterized by the presence of an aminopropyl group attached to a fluorophenyl ring, with a hydroxymethyl group at the para position relative to the fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a fluorobenzene derivative, such as 3-fluorobenzaldehyde.
Formation of the Aminopropyl Group: The aldehyde group is first converted to a nitrile via a reaction with a suitable reagent like hydroxylamine. The nitrile is then reduced to an amine using a reducing agent such as lithium aluminum hydride.
Introduction of the Hydroxymethyl Group: The final step involves the reduction of the nitrile group to a hydroxymethyl group using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the fluorophenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-(4-(1-Aminopropyl)-3-fluorophenyl)methanol: The enantiomer of the compound with different stereochemistry.
(S)-(4-(1-Aminopropyl)-3-chlorophenyl)methanol: A similar compound with a chlorine atom instead of fluorine.
(S)-(4-(1-Aminopropyl)-3-methylphenyl)methanol: A similar compound with a methyl group instead of fluorine.
Uniqueness
(S)-(4-(1-Aminopropyl)-3-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
[4-[(1S)-1-aminopropyl]-3-fluorophenyl]methanol |
InChI |
InChI=1S/C10H14FNO/c1-2-10(12)8-4-3-7(6-13)5-9(8)11/h3-5,10,13H,2,6,12H2,1H3/t10-/m0/s1 |
InChIキー |
DTRZIOMGDPXVNU-JTQLQIEISA-N |
異性体SMILES |
CC[C@@H](C1=C(C=C(C=C1)CO)F)N |
正規SMILES |
CCC(C1=C(C=C(C=C1)CO)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


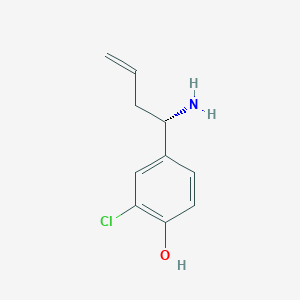
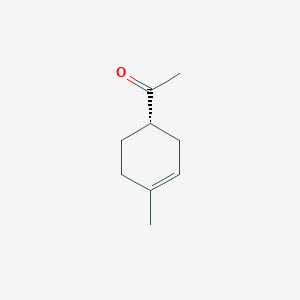

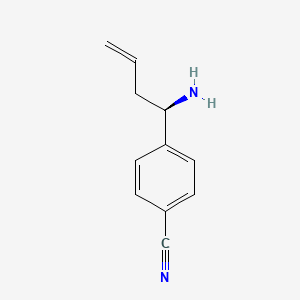
![Pyridazino[1,2-a]cinnoline](/img/structure/B15226230.png)
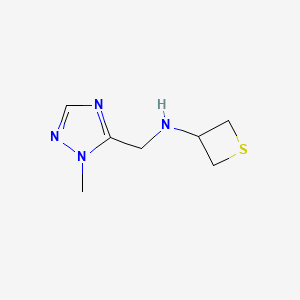
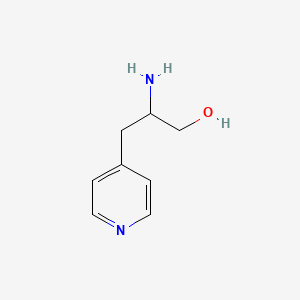
![tert-Butyl 5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15226253.png)
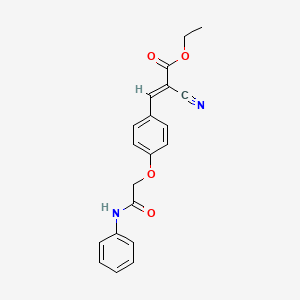
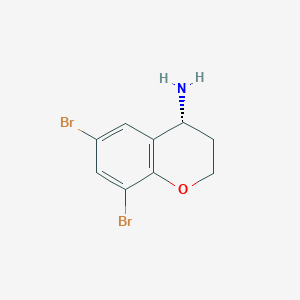
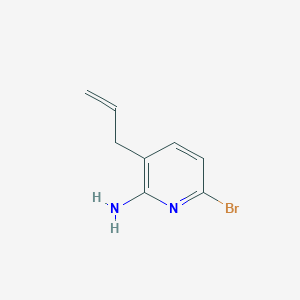
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
